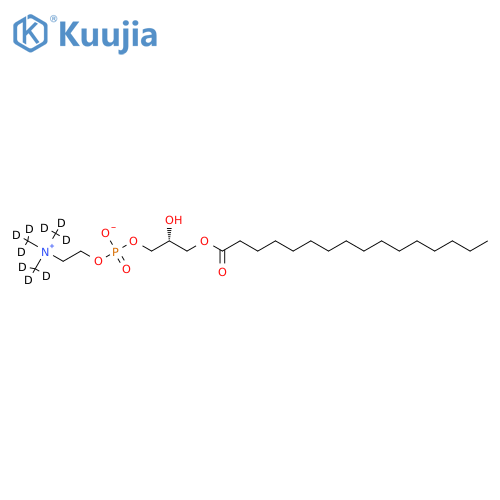Cas no 182257-09-6 (1-Palmitoyl-sn-glycero-3-phosphocholine-d9)
1-パルミトイル-sn-グリセロ-3-ホスホコリン-d9は、安定同位体標識(デュテリウムd9)を有するリン脂質アナログです。主に脂質代謝研究や質量分析ベースのリピドミクス研究において、内部標準物質として利用されます。高純度(通常>98%)で合成され、同位体ラベリングにより天然脂質との明確な識別が可能です。特にLC-MS/MS解析において、サンプルマトリックス影響を補正する参照物質として優れた性能を発揮します。細胞膜動態研究や脂質関連酵素の反応機構解明にも応用可能な、生化学研究に不可欠な高品質試薬です。

182257-09-6 structure
商品名:1-Palmitoyl-sn-glycero-3-phosphocholine-d9
CAS番号:182257-09-6
MF:C24H50NO7P
メガワット:504.685524463654
CID:2257092
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 化学的及び物理的性質
名前と識別子
-
- 1-Palmitoyl-sn-glycero-3-phosphocholine-d9
- [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
-
- インチ: 1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3
- InChIKey: ASWBNKHCZGQVJV-MLGUWGKUSA-N
- ほほえんだ: P(=O)([O-])(OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)O)OCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 504.38898065 g/mol
- どういたいしつりょう: 504.38898065 g/mol
- 同位体原子数: 9
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 24
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 504.7
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 105
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P157347-25mg |
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 |
182257-09-6 | 25mg |
$3284.00 | 2023-05-17 |
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
4. Water
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
182257-09-6 (1-Palmitoyl-sn-glycero-3-phosphocholine-d9) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 68551-17-7(Isoalkanes, C10-13)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
